5,6-Dimethoxy-1,2-indanedione

概要

説明

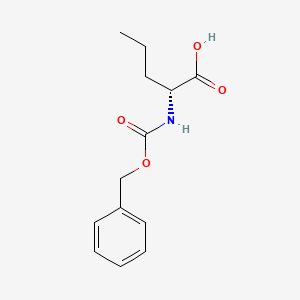

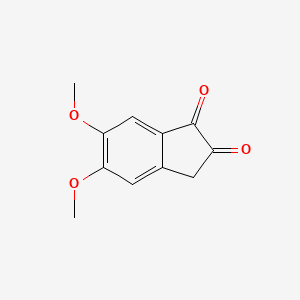

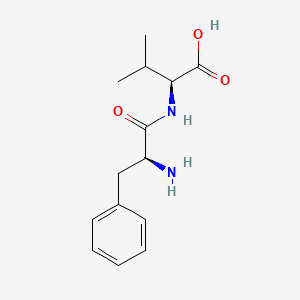

5,6-Dimethoxy-1,2-indanedione, also known as 5,6-dimethoxy-1H-indene-1,2 (3H)-dione, is a compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 g/mol . This compound is used in various applications, including the detection of latent fingerprints on porous surfaces .

Synthesis Analysis

The synthesis of 5,6-Dimethoxy-1,2-indanedione derivatives has been carried out via its Schiff’s base using 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile in the presence of a catalytical amount of piperidine . Another method involves knovenagel condensation .

Molecular Structure Analysis

The structure of 5,6-Dimethoxy-1,2-indanedione has been elucidated using various spectroscopic tools . The IUPAC name for this compound is 5,6-dimethoxy-3H-indene-1,2-dione .

Chemical Reactions Analysis

5,6-Dimethoxy-1,2-indanedione has been used in the detection of latent fingerprints on porous surfaces . It reacts with the amino acid fraction of latent fingerprints to develop clear, stable, pink-colored fingerprints which are fluorescent in nature .

Physical And Chemical Properties Analysis

5,6-Dimethoxy-1,2-indanedione has a molecular weight of 206.19 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound has a topological polar surface area of 52.6 Ų .

科学的研究の応用

1. Detection of Latent Fingerprints on Porous Surfaces 5,6-Dimethoxy-1,2-indanedione has been evaluated for its ability to detect latent prints on porous surfaces . It has been found to have lower detection limits for glycine . The carrier solvent used was found to affect the quality of the prints developed .

Superior Luminescence

In HFE 7100, 5,6-Dimethoxy-1,2-indanedione gave superior luminescence to DFO after zinc salt treatment and cooling with liquid nitrogen . Both of these improve the luminescence of prints developed with 1,2-indanediones .

Cost-Effective Alternative to DFO

5,6-Dimethoxy-1,2-indanedione could offer less expensive but effective alternatives to DFO . With further optimization, the new reagents may supersede DFO as the method of choice for the detection of latent fingerprints on porous surfaces .

Optimum Conditions for Application

Research has examined the optimum conditions for the application of 5,6-Dimethoxy-1,2-indanedione . Comparisons of prints developed under various conditions determined the optimum development conditions for the new reagents .

Use in Fingermark Reagent

5,6-Dimethoxy-1,2-indanedione has been optimized and evaluated for use as a fingermark reagent . It has been found to be at least as sensitive as DFO, with some research showing higher sensitivity for 5,6-Dimethoxy-1,2-indanedione as opposed to DFO .

6. Detection of Fingermarks on Various Surfaces 5,6-Dimethoxy-1,2-indanedione has been used to detect the fingerprints developed on a variety of high- and low-quality porous and semi-porous surfaces . More fingermarks were developed using this reagent on real samples than both DFO and ninhydrin and a combination of the two reagents .

作用機序

Target of Action

The primary target of 5,6-Dimethoxy-1,2-indanedione is latent fingerprints on porous surfaces . It is used in forensic science for the detection of these fingerprints . The compound interacts with the amino acids present in the sweat residue of the fingerprints, particularly glycine .

Mode of Action

5,6-Dimethoxy-1,2-indanedione interacts with the amino acids in the sweat residue of fingerprints, leading to a reaction that produces a luminescent product . This luminescence allows for the visualization of the fingerprints . The quality of the prints developed is affected by the carrier solvent used .

Biochemical Pathways

It is known that the compound reacts with the amino acids in sweat residue, particularly glycine . This reaction produces a luminescent product, allowing for the visualization of fingerprints .

Pharmacokinetics

It is known that the compound’s effectiveness in developing fingerprints can be influenced by the carrier solvent used .

Result of Action

The result of the action of 5,6-Dimethoxy-1,2-indanedione is the development of latent fingerprints on porous surfaces . The compound produces prints that display superior luminescence compared to other reagents, such as DFO . This makes 5,6-Dimethoxy-1,2-indanedione a potentially effective alternative to other fingerprint detection techniques .

Action Environment

The action of 5,6-Dimethoxy-1,2-indanedione can be influenced by various environmental factors. For instance, the quality of the prints developed is affected by the carrier solvent used . Additionally, the compound gives superior luminescence to DFO after zinc salt treatment and cooling with liquid nitrogen, both of which improve the luminescence of prints developed with 1,2-indanediones .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5,6-dimethoxy-3H-indene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVYZYHBLAMLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)

![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068315.png)

![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)